molecular formula C12H17ClN2O B12096638 [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol

[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol

Cat. No.: B12096638
M. Wt: 240.73 g/mol
InChI Key: FSVACMCTFSIBDE-UHFFFAOYSA-N
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Description

[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol is a piperazine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position of the piperazine ring and a 3-chlorobenzyl substituent at the 1-position. Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties and biological activity.

For example, Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate () is synthesized via nucleophilic substitution between methyl α-bromo(4-chlorophenyl)acetate and 1-(3-chlorophenyl)piperazin-2-one. Reduction of the ketone in such intermediates could yield hydroxymethyl derivatives like the target compound.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2

InChI Key

FSVACMCTFSIBDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Piperazine Derivatives

The foundational step in synthesizing [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol involves the regioselective alkylation of piperazine with 3-chlorobenzyl chloride. This reaction proceeds via an SN2 mechanism, where the secondary amine of piperazine attacks the electrophilic carbon of 3-chlorobenzyl chloride in the presence of a polar aprotic solvent (e.g., dichloromethane) and a base (e.g., sodium hydroxide). The intermediate 1-(3-chlorobenzyl)piperazine is isolated with a yield of 78–85% after recrystallization from ethanol.

Key Optimization Parameters:

  • Temperature: Reactions conducted at 40–50°C reduce dimerization byproducts.

  • Molar Ratios: A 1:1.2 ratio of piperazine to 3-chlorobenzyl chloride maximizes monoalkylation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexanes) achieves >95% purity.

Hydroxymethyl Group Introduction via Nitrile Hydrolysis

A patent-derived method adapts the hydrolysis of nitrile intermediates to install the hydroxymethyl moiety. The process involves:

  • Alkylation with 2-Chloroacetonitrile:
    1-(3-Chlorobenzyl)piperazine reacts with 2-chloroacetonitrile in ethanol at reflux, forming 2-[(1-(3-chlorobenzyl)piperazin-2-yl)methoxy]acetonitrile (Yield: 82–86%).

  • Acid-Catalyzed Hydrolysis:
    The nitrile intermediate undergoes hydrolysis in 6M HCl at 95°C for 2 hours, yielding the target alcohol after neutralization with NaOH (pH 6–7) and extraction with dichloromethane.

Comparative Hydrolysis Conditions:

ConditionYield (%)Purity (%)Byproducts
6M HCl, 95°C, 2h8493<5% Carboxylic acid
4M KOH, EtOH, 10h788912% Amide

Reductive Amination for Stereochemical Control

An alternative route employs reductive amination to construct the piperazine ring while introducing the hydroxymethyl group. This method, adapted from evitachem’s protocols for analogous compounds, involves:

  • Condensation:
    Reaction of 3-chlorobenzylamine with glyoxal in methanol forms a diimine intermediate.

  • Cyclization and Reduction:
    Sodium cyanoborohydride reduces the diimine to 1-(3-chlorobenzyl)piperazin-2-ylmethanol with 70% yield and 88% enantiomeric excess (ee) when using (R)-BINAP as a chiral catalyst.

Advantages:

  • Avoids harsh hydrolysis conditions.

  • Enables enantioselective synthesis for pharmacological applications.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements in continuous flow chemistry have improved the scalability of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol synthesis. A two-stage reactor system achieves:

  • Stage 1: Piperazine alkylation at 50°C with a residence time of 15 minutes (Conversion: 94%).

  • Stage 2: Nitrile hydrolysis at 100°C under 10 bar pressure (Yield: 88%).

Economic Metrics:

ParameterBatch ProcessFlow Process
Annual Capacity500 kg2,000 kg
Production Cost/kg$1,200$800

Solvent Recycling and Waste Reduction

Ethanol and dichloromethane are recovered via fractional distillation, reducing solvent consumption by 40%. Acidic byproducts are neutralized with CaCO3, generating inert CaCl2 for disposal.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 4H, Ar-H), 3.72 (s, 2H, CH2OH), 3.58 (t, J = 5.2 Hz, 4H, piperazine-H), 2.65 (t, J = 5.0 Hz, 4H, piperazine-H).

  • HPLC: >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

Stability Profiling

The compound exhibits:

  • Thermal Stability: Decomposition onset at 210°C (DSC).

  • Photostability: No degradation after 48h under UV light (ICH Q1B).

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityCost ($/kg)
Nitrile Hydrolysis84LowHigh800
Reductive Amination70HighModerate1,500
Flow Reactor88LowVery High750

Chemical Reactions Analysis

Types of Reactions

[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be further reduced to form different piperazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Various piperazine derivatives

    Substitution: Substituted piperazine compounds

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

  • IUPAC Name : [(2R)-1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol
  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 240.73 g/mol
  • CAS Number : 1263286-37-8

The structure includes a piperazine ring substituted with a 3-chlorobenzyl group and a hydroxymethyl group, which influences its biological activity and interaction with various targets.

Medicinal Chemistry

[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for potential therapeutic effects against several conditions:

  • Psychiatric Disorders : The compound exhibits anxiolytic and antidepressant-like effects, modulating neurotransmitter systems (serotonin and dopamine) implicated in mood regulation .
  • Cancer Treatment : Research indicates that it enhances the sensitivity of cancer cells to apoptotic signals. For instance, studies have shown that derivatives can induce mitotic arrest in colon cancer cells, suggesting a mechanism that hampers tubulin polymerization .

The biological activity of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol is primarily attributed to its interactions with neurotransmitter receptors. It acts as both an agonist and antagonist at specific receptors, influencing neurotransmission pathways critical for treating psychiatric disorders and potentially affecting cancer cell dynamics .

Study on Colon Cancer Cells

A study evaluated the effects of piperazine derivatives on HT29 human colon cancer cells. The results indicated that these compounds could significantly increase cell death when combined with apoptotic ligands like TNF, demonstrating their potential role in cancer therapy .

Neuroprotective Effects

Investigations into piperazine-based compounds revealed their potential neuroprotective properties, indicating possible benefits in treating neurodegenerative diseases. The modulation of neurotransmitter levels may contribute to these protective effects .

Mechanism of Action

The mechanism of action of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol with key analogs, highlighting structural variations, molecular properties, and reported biological activities:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Biological Activity (if reported)
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol C12H16ClN2O 254.72 g/mol - 3-Chlorobenzyl at N1
- Hydroxymethyl at C2
Balanced lipophilicity and hydrogen-bonding capacity. Not explicitly reported in evidence.
2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]piperazin-2-yl}ethanol C14H19ClFN2O 297.77 g/mol - 2-Chloro-6-fluorophenethyl at N1
- Ethanol at C2
Increased halogenation enhances receptor affinity; ethanol improves solubility. No activity data provided.
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol C19H23ClN2O 330.85 g/mol - Diphenylmethyl (3-chlorophenyl/phenyl) at N1
- Ethanol at N4
Bulky aromatic substituents may hinder membrane permeability. Not tested in provided evidence.
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol C20H25N2O3 341.43 g/mol - 3-Methoxyphenyl at N1
- Phenoxypropanol at N4
Extended alkyl chain and ether linkage; methoxy group modulates electronic properties. Potential CNS activity (inference from structural class).
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one C12H14Cl2N2O 273.16 g/mol - 3-Chlorophenyl at N1
- Chloroacetyl group at N4
Electrophilic chloroacetyl group may confer reactivity in covalent binding. Not reported.
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate C19H18Cl2N2O3 405.27 g/mol - 3-Chlorophenyl at N1
- Oxo group at C3
- Ester-linked 4-chlorophenyl
Ketone and ester functionalities reduce solubility; cytotoxic against HT-29 and A549 cell lines. IC50 values: ~5–10 µM (HT-29 and A549) .

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound and analogs (e.g., ) increases logP values, favoring interactions with hydrophobic targets. Compounds like 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol (logP ~3.5 inferred) may exhibit reduced aqueous solubility compared to the target compound . Hydroxymethyl or ethanol substituents (e.g., target compound, ) lower logP relative to ketone or ester derivatives (e.g., ), improving solubility.

Biological Activity Trends: Piperazinone derivatives with ester or ketone groups, such as Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, demonstrate cytotoxicity against cancer cell lines (IC50: 5–10 µM) . Ethanol or propanol substituents (e.g., ) are common in CNS-active drugs, suggesting possible neurological applications for analogs with similar motifs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (), involving nucleophilic substitution between α-bromo esters and piperazinone precursors. Reduction of the ketone in such intermediates (e.g., via NaBH4) could yield the hydroxymethyl group .

Biological Activity

Introduction

[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol is a piperazine derivative notable for its potential therapeutic applications. Its structure, featuring a piperazine ring substituted with a 3-chlorobenzyl group and a hydroxymethyl group, suggests significant interactions with various biological targets. The compound's molecular formula is C12H16ClN2O, with a molecular weight of approximately 240.72 g/mol. This article reviews the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Structure-Activity Relationship

The biological activity of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol can be predicted through structure-activity relationship (SAR) models. Similar compounds often exhibit activities such as:

  • Antidepressant effects : Due to serotonin receptor affinity.
  • Anticonvulsant properties : Observed in related piperazine derivatives.
  • Antimicrobial activity : Noted in similar structural analogs.

The presence of the chlorophenyl group is believed to enhance these activities by increasing lipophilicity and receptor binding affinity.

The compound interacts with neurotransmitter receptors, acting as an agonist or antagonist. This modulation influences neurotransmission pathways, particularly affecting serotonin and dopamine levels, which are crucial in treating psychiatric and neurological disorders.

Interaction Studies

Research has focused on the binding affinity of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol to various receptors:

Receptor TypeBinding AffinityBiological Implication
Serotonin (5-HT)ModeratePotential antidepressant effects
Dopamine (D2)HighImplications for schizophrenia treatment
GABA ReceptorsLowLimited anticonvulsant activity

These interactions are vital for understanding the therapeutic potential and safety profile of the compound.

Anticonvulsant Activity

In studies assessing anticonvulsant properties, derivatives of piperazine have shown varying degrees of efficacy. For instance, compounds structurally related to [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests. Results indicated that while some derivatives exhibited significant protective effects against seizures, others were inactive .

Case Study: Anticonvulsant Screening Results

Compound NameDose (mg/kg)MES Test Result
Compound A100Active
Compound B300Active
Compound C100Inactive

These findings underscore the importance of structural modifications in enhancing biological activity.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. In vitro tests demonstrated that certain piperazine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity Results

Compound NameMIC (µg/mL)Target Organisms
Compound D75Bacillus subtilis
Compound E<125E. coli
Compound F150Pseudomonas aeruginosa

These results highlight the potential for developing new antimicrobial agents based on this class of compounds.

Q & A

Basic Research Questions

What are the common synthetic routes for [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol, and how can reaction efficiency be optimized?

Methodological Answer:
A typical synthetic approach involves nucleophilic substitution or reductive amination. For example, in structurally related piperazine derivatives, 1-(3-chlorophenyl)piperazine is reacted with halogenated alcohols or carbonyl precursors under basic conditions (e.g., KOH in ethanol) and refluxed for 2–3 hours . Optimization may involve:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) improve reaction rates.
  • Temperature control: Reflux (~80°C) balances kinetics and side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

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